4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine
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Overview
Description
4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine is an organic compound that features a morpholine ring linked to a bromophenoxy group via a but-2-yne spacer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine typically involves a multi-step process. One common method starts with the reaction of 4-bromophenol with 1-bromo-2-butyne in the presence of a base to form 4-(4-bromophenoxy)but-2-yne. This intermediate is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The triple bond in the but-2-yne spacer can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Hydrogenation catalysts like palladium on carbon can facilitate the addition of hydrogen across the triple bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can bind to specific sites on the target molecule, while the morpholine ring and but-2-yne spacer provide structural stability and facilitate binding. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenoxy)but-2-ynyl]-N-methylaniline
- N-[4-(4-bromophenoxy)but-2-ynyl]-N-ethyl-aniline
- Morpholine, 4-(4-chloro-2-butynyl)-
Uniqueness
4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine is unique due to its specific combination of a bromophenoxy group, a but-2-yne spacer, and a morpholine ring. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific research applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
4-[4-(4-bromophenoxy)but-2-ynyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXMMQEFXRIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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